Thiazolobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC-625487 involves the reaction of 2,6-difluoroaniline with 2-mercaptobenzimidazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated to a temperature of around 150°C for several hours to facilitate the formation of the thiazolo[3,4-a]benzimidazole ring .
Industrial production methods for NSC-625487 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
NSC-625487 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride can produce reduced thiazolo[3,4-a]benzimidazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of NSC-625487 involves the inhibition of HIV-1 reverse transcriptase by binding to a specific site on the enzyme . This binding prevents the enzyme from catalyzing the transcription of viral RNA into DNA, thereby inhibiting viral replication . The molecular targets of NSC-625487 include the reverse transcriptase enzyme and its associated pathways involved in viral replication .
Comparison with Similar Compounds
NSC-625487 is unique among NNRTIs due to its specific structural features and potent inhibitory effects on HIV-1 reverse transcriptase . Similar compounds include:
1H,3H-thiazolo[3,4-a]benzimidazoles: These compounds share a similar core structure and exhibit anti-HIV-1 activity.
2-aryl-1-benzylbenzimidazoles: These derivatives also act as NNRTIs but may have different binding affinities and inhibitory profiles.
1,3-dihydro-benzimidazol-2-ones/2-thiones: These compounds are structurally related and have been studied for their antiviral properties.
NSC-625487 stands out due to its high potency and effectiveness against zidovudine-resistant strains of HIV-1 .
Properties
CAS No. |
138226-12-7 |
---|---|
Molecular Formula |
C15H10F2N2S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2 |
InChI Key |
AMLBAOPYPUXEQF-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Synonyms |
1-(2',6'-difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole 1-DFPTB NSC 625487 NSC-625487 thiazolobenzimidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.